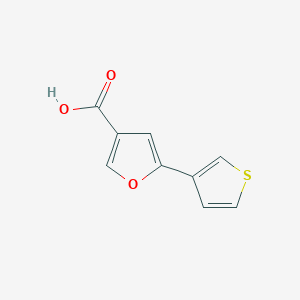

5-Thiophen-3-ylfuran-3-carboxylic acid

Description

Historical Context and Synthetic Milestones of Furan- and Thiophene-Containing Carboxylic Acids

The history of furan-containing carboxylic acids dates back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid, which he obtained from the dry distillation of mucic acid. wikipedia.org This discovery predates the characterization of furfural, another key furan (B31954) derivative. wordpress.com The synthesis of the furan ring itself has been advanced through several named reactions that have become fundamental in organic chemistry.

The Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, provides a method to generate furans from 1,4-diketones under acidic conditions. wikipedia.org Another significant contribution is the Feist-Benary synthesis, which involves the reaction of α-halo ketones with β-dicarbonyl compounds to produce substituted furans. wikipedia.org

Thiophene (B33073) chemistry has a similarly rich history, with the development of numerous synthetic routes to construct the thiophene ring. The Hinsberg synthesis, for instance, utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. derpharmachemica.com The Gewald aminothiophene synthesis, a more recent development from the 1960s, is a versatile one-pot reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netarkat-usa.org These foundational synthetic methods have enabled the preparation of a vast array of furan and thiophene derivatives, including their carboxylic acids, which are crucial intermediates in various chemical industries.

| Synthetic Milestone | Description | Year Reported |

| Discovery of 2-Furoic Acid | First described by Carl Wilhelm Scheele through the dry distillation of mucic acid. wikipedia.org | 1780 |

| Paal-Knorr Furan Synthesis | Synthesis of furans from 1,4-diketones. wikipedia.org | 1884 |

| Feist-Benary Furan Synthesis | Reaction of α-halo ketones and β-dicarbonyl compounds to yield furans. wikipedia.org | 1902 |

| Hinsberg Thiophene Synthesis | Condensation of 1,2-dicarbonyl compounds with diethyl thiodiacetate. derpharmachemica.com | 1910 |

| Gewald Aminothiophene Synthesis | One-pot synthesis of 2-aminothiophenes. wikipedia.orgresearchgate.netarkat-usa.org | 1966 |

Significance of the 5-Thiophen-3-ylfuran-3-carboxylic acid Scaffold in Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis due to the inherent reactivity and functionality of its constituent parts. The furan-3-carboxylic acid moiety serves as a versatile intermediate. innospk.com The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, opening avenues for further molecular elaboration. The furan ring itself can participate in various cycloaddition and substitution reactions.

The 3-thienyl portion of the molecule also offers significant synthetic utility. Thiophenes, particularly halothiophenes like 3-bromothiophene, are widely used in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. nih.govunimib.it This allows for the formation of carbon-carbon bonds, enabling the connection of the thiophene ring to other aromatic or aliphatic systems. The ability to functionalize the thiophene ring at a specific position is crucial for the construction of complex target molecules with well-defined architectures. The combination of these two reactive moieties in a single scaffold provides a powerful tool for the synthesis of novel compounds with potential applications in various fields.

| Scaffold Component | Synthetic Utility | Key Reactions |

| Furan-3-carboxylic acid | Versatile intermediate for functional group interconversion. innospk.com | Esterification, Amidation, Acid chloride formation |

| 3-Thienyl group | Substrate for cross-coupling reactions. nih.govunimib.it | Suzuki coupling, Stille coupling, Heck reaction |

Academic Research Landscape of Furan-Thiophene Hybrid Systems

Furan-thiophene hybrid systems have garnered considerable attention in the academic research community. These hybrid structures are explored for their unique electronic and photophysical properties, which can be tuned by modifying the substitution pattern and the linkage between the two rings. tandfonline.com This has led to their investigation in the field of materials science, particularly for applications in organic electronics.

The synthesis of furan-thiophene copolymers has been a subject of interest, with researchers exploring different polymerization techniques to create materials with desirable properties for use in organic solar cells and field-effect transistors. acs.orgbohrium.com The incorporation of both furan and thiophene units into a polymer backbone can influence the material's planarity, solubility, and charge transport characteristics. rsc.org

In the realm of medicinal chemistry, furan-thiophene hybrids are being investigated for their potential biological activities. nih.govpharmatutor.org The combination of these two heterocycles can lead to compounds with enhanced or novel pharmacological profiles. Researchers have designed and synthesized furan-thiophene derivatives and evaluated them for a range of activities, including antimicrobial and anticancer properties. tandfonline.comresearchgate.net The ongoing research in this area highlights the broad potential of furan-thiophene hybrid systems in developing new functional materials and therapeutic agents.

Properties

IUPAC Name |

5-thiophen-3-ylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-9(11)7-3-8(12-4-7)6-1-2-13-5-6/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPWAMXFCNXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Thiophen 3 Ylfuran 3 Carboxylic Acid

Retrosynthetic Analysis of the 5-Thiophen-3-ylfuran-3-carboxylic acid Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

The primary disconnection of the this compound framework involves cleaving the bond between the furan (B31954) and thiophene (B33073) rings. This leads to two key synthons: a furan synthon with a reactive site at the 5-position and a thiophene synthon with a reactive site at the 3-position.

A common approach for this disconnection is through a carbon-carbon bond formation reaction, such as a cross-coupling reaction. This retrosynthetic step suggests that the target molecule can be assembled from a 5-halofuran derivative and a thiophene-3-boronic acid (or a similar organometallic reagent) via a Suzuki, Stille, or related cross-coupling reaction. Alternatively, a disconnection could be envisioned that forms the furan or thiophene ring in the final steps.

Another strategy involves the construction of one heterocycle onto the other. For instance, the furan ring could be constructed from a precursor already bearing the thiophene moiety. This approach relies on well-established furan syntheses like the Paal-Knorr or Feist-Benary synthesis, adapted to incorporate a thiophene substituent.

The incorporation of the carboxylic acid group at the 3-position of the furan ring is a critical step. Several retrosynthetic approaches can be considered for this transformation.

One common strategy is the disconnection of the C-COOH bond, which points to a furan-3-yl anion equivalent reacting with carbon dioxide, or a furan-3-yl halide undergoing a Grignard reaction followed by carboxylation. beilstein-journals.org This is a widely used method for introducing carboxylic acid groups onto aromatic and heteroaromatic rings.

Another approach is to view the carboxylic acid as arising from the oxidation of a precursor functional group, such as a formyl or hydroxymethyl group at the 3-position of the furan ring. This disconnection simplifies the target to a 5-(thiophen-3-yl)furan-3-carbaldehyde or a [5-(thiophen-3-yl)furan-3-yl]methanol intermediate.

Furthermore, the furan ring itself can be used as a surrogate for a carboxylic acid. osi.lvresearchgate.net This innovative strategy involves the oxidative cleavage of a furan ring in a more complex precursor to unveil the desired carboxylic acid functionality. osi.lvresearchgate.net

| Disconnection Strategy | Key Intermediates | Relevant Synthetic Reactions |

| C(furan)-C(thiophene) bond | 5-Halofuran-3-carboxylic acid ester, Thiophene-3-boronic acid | Suzuki Coupling, Stille Coupling |

| C(furan)-COOH bond | 3-Halo-5-(thiophen-3-yl)furan | Grignard reaction with CO2, Lithiation and carboxylation |

| Oxidation of a precursor | 5-(Thiophen-3-yl)furan-3-carbaldehyde | Oxidation (e.g., Pinnick oxidation) |

| Furan as a carboxyl surrogate | Precursor with a furan ring to be cleaved | Oxidative cleavage (e.g., Ozonolysis, RuCl3/NaIO4) osi.lv |

Multi-Step Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several multi-step synthetic pathways can be proposed for the synthesis of this compound.

A convergent approach would involve the synthesis of a thiophene-containing building block that can then be used to construct the furan ring. For example, a thiophene-3-yl substituted 1,4-dicarbonyl compound could be cyclized under acidic conditions via the Paal-Knorr furan synthesis to yield the desired 5-(thiophen-3-yl)furan core.

Alternatively, a linear synthesis could begin with a furan derivative that is subsequently functionalized with the thiophene ring. A common method is the palladium-catalyzed cross-coupling of a 5-halofuran derivative with a thiophene-3-organometallic reagent. For instance, methyl 5-bromofuran-3-carboxylate could be coupled with thiophene-3-boronic acid in the presence of a palladium catalyst and a base to yield methyl 5-(thiophen-3-yl)furan-3-carboxylate.

Once the 5-(thiophen-3-yl)furan core is assembled, the next step is the introduction or modification of the functional group at the 3-position to yield the carboxylic acid.

If the synthesis route yields an ester, simple hydrolysis under acidic or basic conditions will provide the target carboxylic acid. If the furan ring is formed with a different substituent at the 3-position, further transformations are necessary. For example, a 3-formyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate (B83412) or sodium chlorite. A 3-cyano group can be hydrolyzed to the carboxylic acid under strong acidic or basic conditions.

An alternative strategy involves the direct carboxylation of the 5-(thiophen-3-yl)furan intermediate. This can be achieved by lithiation of the 3-position with a strong base like n-butyllithium, followed by quenching with solid carbon dioxide. This method is particularly useful if the 3-position of the furan ring is unsubstituted in the coupled product.

| Starting Material | Key Transformation | Intermediate | Final Step |

| Methyl 5-bromofuran-3-carboxylate and Thiophene-3-boronic acid | Suzuki Coupling | Methyl 5-(thiophen-3-yl)furan-3-carboxylate | Hydrolysis |

| 5-(Thiophen-3-yl)furan | Lithiation and Carboxylation | Lithium 5-(thiophen-3-yl)furan-3-carboxylate | Acidic workup |

| 3-Acetylthiophene and a suitable furan precursor | Paal-Knorr Synthesis | 2-(Thiophen-3-yl)-5-substituted furan | Functional group manipulation to carboxylic acid |

Novel Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on the development of novel catalytic methods to improve efficiency, selectivity, and sustainability.

The synthesis of the this compound framework can benefit from recent advances in cross-coupling catalysis. For instance, the use of highly active palladium catalysts with specialized ligands can enable the coupling of less reactive chloro- or even tosyl-furan derivatives, which are often more accessible than their bromo- or iodo-counterparts.

Furthermore, C-H activation strategies offer a more atom-economical approach to the synthesis of bi-heteroaryl compounds. A direct C-H arylation of a furan-3-carboxylic acid derivative with a 3-halothiophene, or vice versa, could potentially bypass the need for pre-functionalized starting materials like boronic acids or organotin reagents. While the regioselectivity of such reactions can be a challenge, the development of directing groups and selective catalysts is an active area of research.

Catalytic methods are also relevant for the incorporation of the carboxylic acid group. For example, palladium-catalyzed carbonylation of a 3-halo-5-(thiophen-3-yl)furan in the presence of carbon monoxide and a suitable nucleophile can directly introduce the carboxyl functionality. beilstein-journals.org

Finally, the construction of the furan ring itself can be achieved through novel catalytic cyclizations. Gold and platinum catalysts have been shown to be effective in the cyclization of propargyl alcohols and other unsaturated precursors to form substituted furans. organic-chemistry.org Adapting these methods to a thiophene-containing substrate could provide a novel and efficient route to the target molecule.

| Catalytic Approach | Description | Potential Advantage |

| Advanced Cross-Coupling | Use of highly active Pd catalysts with designer ligands for coupling of less reactive halides. | Broader substrate scope, milder reaction conditions. |

| C-H Activation/Arylation | Direct coupling of a C-H bond on one heterocycle with a halide on the other. | Increased atom economy, reduced number of synthetic steps. |

| Catalytic Carbonylation | Introduction of a carbonyl group using CO and a transition metal catalyst. | Direct route to carboxylic acid derivatives from halides. |

| Gold/Platinum Catalyzed Cyclization | Cyclization of functionalized alkynes or allenes to form the furan ring. | Mild reaction conditions, high efficiency. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. The Suzuki-Miyaura and Stille coupling reactions represent two of the most versatile and widely employed methods for linking heterocyclic rings.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org For the synthesis of this compound, a plausible approach would involve the coupling of a furan derivative bearing a halogen at the 5-position with a thiophene boronic acid at the 3-position, or vice versa. One potential route is the reaction of a protected 5-bromofuran-3-carboxylic acid with thiophene-3-boronic acid. The carboxylic acid group may require protection (e.g., as an ester) to prevent interference with the basic reaction conditions. reddit.com

A representative Suzuki-Miyaura coupling reaction is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Methyl 5-bromofuran-3-carboxylate | Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 5-(thiophen-3-yl)furan-3-carboxylate |

The Stille coupling reaction provides an alternative pathway, utilizing an organotin reagent in place of the organoboron compound. wikipedia.org This reaction is also catalyzed by palladium and is known for its tolerance of a wide range of functional groups. A feasible Stille coupling approach to this compound could involve the reaction of a 5-halofuran-3-carboxylic acid derivative with a 3-(trialkylstannyl)thiophene. While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

A hypothetical Stille coupling reaction is detailed in the following table:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Ethyl 5-iodofuran-3-carboxylate | 3-(Trimethylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | Ethyl 5-(thiophen-3-yl)furan-3-carboxylate |

Organocatalytic Methods for Heterocycle Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in organic synthesis, often providing a greener alternative to metal-based catalysts. While the direct coupling of the furan and thiophene rings in this compound is dominated by transition metal catalysis, organocatalytic methods can be instrumental in the synthesis of the individual heterocyclic precursors.

For instance, various organocatalytic methods have been developed for the synthesis of substituted furans. organic-chemistry.org These methods often involve domino reactions or cycloisomerizations of appropriately functionalized starting materials. An organocatalytic approach could be envisioned for the synthesis of a 3-substituted furan ring, which could then be functionalized for subsequent cross-coupling. For example, the synthesis of polysubstituted tetrahydrofurans has been achieved through organocatalytic protocols, which, with further synthetic modifications, could lead to the desired aromatic furan ring. rsc.org

Sustainable Synthetic Routes to this compound

The development of sustainable synthetic routes is a paramount goal in modern chemistry, guided by the principles of green chemistry to minimize environmental impact.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound would focus on several key areas. For the Suzuki-Miyaura coupling, the use of environmentally benign solvents, such as water or ethanol/water mixtures, has been shown to be effective. gctlc.orgacs.org The development of highly active catalysts that can be used at low loadings and are recyclable is another important aspect. mdpi.com Furthermore, minimizing the use of protecting groups, which add steps and generate waste, is a key consideration in green synthetic design.

The following table summarizes the application of green chemistry principles to the proposed Suzuki-Miyaura synthesis:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Utilizing aqueous solvent systems in the Suzuki-Miyaura coupling step. gctlc.orgresearchgate.net |

| Catalysis | Employing highly efficient palladium catalysts at low concentrations to improve turnover numbers and facilitate catalyst recovery. libretexts.org |

| Reduce Derivatives | Designing a synthetic route that avoids the need for protecting groups on the carboxylic acid functionality. |

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize the formation of byproducts. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are generally considered to have high atom economy because the majority of the atoms from the reactants are incorporated into the final product. jocpr.com

For the Suzuki-Miyaura coupling, the main byproduct is a borate (B1201080) salt, which is generally considered to be of low toxicity. The calculation of atom economy for a hypothetical synthesis of the methyl ester of the target compound via Suzuki coupling would be as follows:

Reactants: Methyl 5-bromofuran-3-carboxylate (C₇H₅BrO₃) + Thiophene-3-boronic acid (C₄H₅BO₂S)

Product: Methyl 5-(thiophen-3-yl)furan-3-carboxylate (C₁₀H₈O₃S)

Byproducts: Boric acid and a halide salt.

Reaction Mechanisms and Chemical Transformations of 5 Thiophen 3 Ylfuran 3 Carboxylic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Furan (B31954) and Thiophene (B33073) Rings

The furan and thiophene rings in 5-Thiophen-3-ylfuran-3-carboxylic acid are susceptible to aromatic substitution reactions, though their reactivity is modulated by the substituents they bear. Both furan and thiophene are π-excessive heterocycles, making them generally more reactive towards electrophiles than benzene. youtube.comquora.com However, the carboxylic acid group is a deactivating, meta-directing group, which reduces the electron density of the furan ring and influences the position of incoming electrophiles. uobaghdad.edu.iq Conversely, the thiophenyl group and the furyl group act as activating substituents on the rings to which they are attached.

Electrophilic Aromatic Substitution (EAS):

The position of electrophilic attack on both the furan and thiophene rings is determined by the combined directing effects of the substituents and the intrinsic reactivity of the heterocyclic systems. In general, electrophilic substitution on unsubstituted furan and thiophene preferentially occurs at the C2 (α) position due to the superior stabilization of the cationic intermediate (sigma complex). pearson.comchemicalbook.comreddit.com

On the Furan Ring: The furan ring is substituted at the C3 and C5 positions. The carboxylic acid at C3 is a deactivating group, which would typically direct incoming electrophiles to the C5 position (meta to the carboxyl group). However, the C5 position is already occupied by the thiophen-3-yl group. The remaining positions are C2 and C4. The thiophenyl group at C5 is an activating group, directing electrophiles to the ortho (C4) and para (C2) positions. The inherent preference of the furan ring for substitution at the α-position (C2) is reinforced by the directing effect of the C5-thiophenyl group. Therefore, electrophilic attack is most likely to occur at the C2 position of the furan ring. The C4 position is sterically hindered and electronically less favored.

On the Thiophene Ring: The thiophene ring is substituted at the C3 position with the furan-3-yl group. This substituent is considered activating and will direct incoming electrophiles to the C2 and C5 positions (ortho and para positions relative to the point of attachment, although standard ortho/para/meta nomenclature is not strictly applied to five-membered rings). Given the high reactivity of the α-positions (C2 and C5) of the thiophene ring, electrophilic substitution is expected to occur at these sites. chemicalbook.com The C2 position is generally the most favored site for electrophilic attack on a 3-substituted thiophene.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product (Substitution on Furan Ring) | Predicted Major Product (Substitution on Thiophene Ring) |

| Nitration | HNO₃ / H₂SO₄ (or milder reagents) | 2-Nitro-5-(thiophen-3-yl)furan-3-carboxylic acid | 5-(2-Nitrothiophen-3-yl)furan-3-carboxylic acid |

| Halogenation | Br₂ in dioxane; NBS | 2-Bromo-5-(thiophen-3-yl)furan-3-carboxylic acid | 5-(2-Bromothiophen-3-yl)furan-3-carboxylic acid |

| Sulfonation | SO₃ / Pyridine | 2-Sulfo-5-(thiophen-3-yl)furan-3-carboxylic acid | 5-(2-Sulfothiophen-3-yl)furan-3-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ (milder catalysts preferred) | 2-Acyl-5-(thiophen-3-yl)furan-3-carboxylic acid | 5-(2-Acylthiophen-3-yl)furan-3-carboxylic acid |

Note: Reaction conditions would need to be carefully controlled to avoid polymerization or ring-opening, particularly for the furan ring, which is sensitive to strong acids. ksu.edu.sa

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is generally difficult on electron-rich furan and thiophene rings unless a strongly electron-withdrawing group is present to stabilize the intermediate Meisenheimer complex, and there is a good leaving group (like a halogen) on the ring. edurev.inquimicaorganica.org In the case of this compound, the presence of the deactivating carboxylic acid group on the furan ring might slightly facilitate nucleophilic attack, but without a suitable leaving group, this reaction is unlikely. If a halogenated derivative, such as 2-bromo-5-(thiophen-3-yl)furan-3-carboxylic acid, were used as a substrate, nucleophilic substitution at the C2 position would become more plausible.

Carboxylic Acid Reactivity and Derivatization Mechanisms

The carboxylic acid group at the C3 position of the furan ring exhibits typical reactivity for this functional group, allowing for a variety of derivatization reactions. These transformations are crucial for modifying the compound's properties and for synthesizing more complex molecules.

Esterification: In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), this compound can be converted to its corresponding ester via a Fischer esterification mechanism. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water.

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism involves the formation of a more reactive acylating agent, which is then attacked by the amine nucleophile.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive acyl chloride. This derivative is a key intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions than direct reactions with the carboxylic acid.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. Care must be taken as the heterocyclic rings may also be susceptible to reduction under certain conditions.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Functional Group | General Product Name |

| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester | Alkyl 5-(thiophen-3-yl)furan-3-carboxylate |

| Amide Formation | R-NH₂, Coupling agent (e.g., DCC, EDC) | Amide | N-Alkyl-5-(thiophen-3-yl)furan-3-carboxamide |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride | 5-(Thiophen-3-yl)furan-3-carbonyl chloride |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Alcohol | (5-(Thiophen-3-yl)furan-3-yl)methanol |

Pericyclic Reactions Involving the this compound Scaffold

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The most relevant pericyclic reaction for this scaffold is the Diels-Alder reaction, where the furan ring can potentially act as a 1,3-diene.

Diels-Alder Reaction:

The furan ring is known to participate as a diene in [4+2] cycloaddition reactions, although its aromatic character makes it less reactive than non-aromatic dienes. rsc.org The reactivity of the furan ring in a Diels-Alder reaction is sensitive to the electronic nature of its substituents. The presence of the electron-withdrawing carboxylic acid group at the C3 position is expected to decrease the reactivity of the furan ring as a diene by lowering the energy of its Highest Occupied Molecular Orbital (HOMO).

However, studies have shown that even electron-deficient furoic acids can react with strong dienophiles, such as maleimides, particularly under harsh conditions or with specific activation. rsc.org Therefore, it is plausible that this compound could undergo a Diels-Alder reaction with a highly reactive dienophile, such as maleic anhydride or a benzyne derivative, to form a 7-oxabicyclo[2.2.1]heptene adduct. The thiophene ring is significantly more aromatic than furan and is generally a very poor diene in Diels-Alder reactions, typically not reacting under normal conditions. ksu.edu.sa

Photochemical and Electrochemical Transformations of this compound

Photochemical Transformations:

The photochemistry of furan and thiophene derivatives can be complex, often leading to isomerizations and rearrangements. netsci-journal.comresearchgate.net Upon UV irradiation, furan can undergo rearrangements to form cyclopropene-3-carbaldehyde derivatives or isomerize via a "Dewar furan" intermediate. researchgate.net Similarly, thiophene can isomerize to other substituted thiophenes. For this compound, irradiation could potentially lead to:

Photoisomerization: Rearrangement of the substituent positions on either the furan or thiophene ring.

Photocyclization: Intramolecular cyclization reactions, although less common for this type of linkage.

Photodimerization: [2+2] cycloaddition reactions between two molecules, though this is more typical for isolated double bonds.

The specific outcome would depend heavily on the irradiation wavelength, solvent, and whether photosensitizers are used.

Electrochemical Transformations:

Both furan and thiophene are electroactive and can be polymerized electrochemically to form conducting polymers. researchgate.netbohrium.com The oxidation potential of furan is generally higher than that of thiophene. In the context of this compound, electrochemical oxidation would likely initiate polymerization. This could lead to the formation of a copolymer where the polymer backbone consists of linked furan and thiophene units. The carboxylic acid group would likely remain as a substituent on the polymer chain, influencing its solubility and other properties. The electrochemical behavior, including oxidation and reduction potentials, would be influenced by the electronic communication between the two heterocyclic rings.

Derivatives and Analogues of 5 Thiophen 3 Ylfuran 3 Carboxylic Acid: Synthesis and Structural Elucidation

Ester and Amide Derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid

No specific studies on the synthesis or properties of ester and amide derivatives of this compound were found.

Halogenated Analogues and Their Synthetic Utility

There is no available information on the synthesis or synthetic applications of halogenated analogues of this compound.

Sulphur and Oxygen Heteroatom Modifications in the Thiophene (B33073)/Furan (B31954) Rings

Research detailing the modification of the sulphur and oxygen heteroatoms within the thiophene and furan rings of this compound could not be located.

Polymerization and Oligomerization Studies of this compound Monomers

No studies concerning the polymerization or oligomerization of this compound were identified.

Structural Characterization Methodologies for Derivatives

While general techniques such as NMR, mass spectrometry, and X-ray crystallography would be applicable, no specific structural characterization data for derivatives of this compound has been published.

Computational and Theoretical Chemistry Studies on 5 Thiophen 3 Ylfuran 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Thiophen-3-ylfuran-3-carboxylic acid. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be delocalized across the electron-rich thiophene (B33073) and furan (B31954) rings, with significant contributions from the sulfur and oxygen heteroatoms. The LUMO, conversely, is likely to be distributed over the entire conjugated system, with a notable density on the carboxylic acid group, which acts as an electron-withdrawing moiety. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Table 1: Predicted Frontier Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

Note: These values are hypothetical and based on typical DFT calculations for similar aromatic carboxylic acids.

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various population analysis schemes, such as Mulliken population analysis. The resulting atomic charges provide insight into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. In an ESP map of this compound, the region around the carboxylic acid's oxygen atoms would exhibit a strong negative potential (red color), indicating a high electron density and susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would show a positive potential (blue color), highlighting its acidic nature. The thiophene and furan rings would display intermediate potentials, with the sulfur and oxygen atoms being slightly negative.

Table 2: Predicted Mulliken Atomic Charges on Selected Atoms of this compound

| Atom | Charge (a.u.) |

|---|---|

| S (Thiophene) | +0.15 |

| O (Furan) | -0.20 |

| O (Carbonyl) | -0.45 |

| O (Hydroxyl) | -0.40 |

Note: These values are hypothetical and based on typical DFT calculations for similar aromatic carboxylic acids.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is crucial to its function. This compound possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the furan and thiophene rings and the furan ring and the carboxylic acid group. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers. nih.gov

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers. For this compound, the planarity of the molecule is a key factor. A fully planar conformation would maximize π-conjugation between the aromatic rings, leading to electronic stabilization. However, steric hindrance between the rings and the carboxylic acid group could favor a slightly twisted conformation. Computational studies on similar bi-heterocyclic systems suggest that the energy barrier to rotation between the rings is relatively low, allowing for dynamic interconversion between different conformers at room temperature. olemiss.edu

Reaction Pathway Modeling and Transition State Analysis for this compound

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and energetics. For this compound, a reaction of interest could be its synthesis via a carboxylation reaction of a furan precursor. google.com By modeling the reaction pathway, the structures of reactants, intermediates, transition states, and products can be determined.

Transition state theory is used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. Identifying the transition state, a high-energy, transient species, is a key aspect of reaction pathway modeling. For instance, in the theoretical carboxylation of a 5-thiophen-3-ylfuran intermediate, the transition state would involve the formation of a new carbon-carbon bond between the furan ring and a carboxylating agent. The calculated activation energy would provide an estimate of the reaction rate.

Spectroscopic Property Predictions and Validation Studies

Computational methods can predict various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. mdpi.com

For this compound, DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. The calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending modes of the aromatic rings. Similarly, NMR chemical shifts for the different hydrogen and carbon atoms in the molecule can be calculated, providing a theoretical NMR spectrum that can be used to confirm the molecular structure.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 3500 |

| C=O stretch (Carbonyl) | 1720 |

| C=C stretch (Aromatic rings) | 1550-1600 |

Note: These values are hypothetical and based on typical DFT calculations for similar aromatic carboxylic acids.

Density Functional Theory (DFT) Applications in Understanding Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method in chemistry. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is particularly useful for studying the reactivity of molecules like this compound.

Various reactivity descriptors can be derived from DFT calculations, including the Fukui function, which identifies the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. For this compound, the Fukui function would likely indicate that the carbon atoms of the furan and thiophene rings are susceptible to electrophilic attack, while the carbonyl carbon of the carboxylic acid is a prime target for nucleophiles. These theoretical reactivity indices provide a rational basis for predicting and understanding the chemical behavior of the molecule in different reaction environments.

Spectroscopic Characterization Methodologies in the Analysis of 5 Thiophen 3 Ylfuran 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-Thiophen-3-ylfuran-3-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign every proton and carbon atom and to confirm the connectivity between the furan (B31954) and thiophene (B33073) rings.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan and thiophene rings, as well as the carboxylic acid proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. researchgate.net The protons on the aromatic furan and thiophene rings are expected to resonate in the aromatic region, generally between 6.5 and 8.5 ppm. The specific shifts will depend on the substitution pattern and the electronic effects of the adjacent ring and the carboxylic acid group.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the region of 165-185 ppm. researchgate.net The sp²-hybridized carbons of the furan and thiophene rings will appear in the aromatic region of the spectrum, generally between 100 and 150 ppm. The precise chemical shifts are influenced by the heteroatom (oxygen or sulfur) and the substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 175.0 |

| Furan H-2 | 7.8 - 8.2 (s) | 140.0 - 145.0 |

| Furan H-4 | 6.7 - 7.1 (s) | 110.0 - 115.0 |

| Thiophene H-2' | 7.5 - 7.9 (dd) | 125.0 - 130.0 |

| Thiophene H-4' | 7.2 - 7.6 (dd) | 120.0 - 125.0 |

| Thiophene H-5' | 7.4 - 7.8 (dd) | 128.0 - 133.0 |

| Furan C-3 | - | 120.0 - 125.0 |

| Furan C-5 | - | 150.0 - 155.0 |

| Thiophene C-3' | - | 135.0 - 140.0 |

Note: These are predicted values based on known data for similar furan and thiophene derivatives. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the two heterocyclic rings, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY is expected to show correlations between the coupled protons on the thiophene ring (H-2', H-4', and H-5'), helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each proton signal in the ¹H NMR spectrum will be correlated to the carbon signal to which it is attached in the ¹³C NMR spectrum. This allows for the direct assignment of the protonated carbons in both the furan and thiophene rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different parts of the molecule. For instance, HMBC correlations would be expected between the furan protons and the carbons of the thiophene ring at the point of linkage, and vice-versa, providing definitive evidence for the 5-(thiophen-3-yl) substitution pattern. Correlations between the furan protons and the carboxylic acid carbonyl carbon would also be observable.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, which overlaps with C-H stretching vibrations. libretexts.orgspectroscopyonline.com A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is anticipated in the range of 1680-1710 cm⁻¹. spectroscopyonline.compressbooks.pub The exact position will be influenced by conjugation with the furan ring.

Characteristic absorptions for the furan and thiophene rings are also expected. C-H stretching vibrations for aromatic heterocycles typically appear above 3000 cm⁻¹. iosrjournals.org Ring stretching vibrations (C=C and C-O/C-S) for both furan and thiophene will give rise to a series of bands in the 1300-1600 cm⁻¹ region. iosrjournals.org Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are expected in the 900-650 cm⁻¹ region. nii.ac.jp

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum.

Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Weak | Broad, Strong |

| C-H stretch (Aromatic) | 3050 - 3150 | Strong | Medium to Weak |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Medium | Strong |

| C=C stretch (Aromatic rings) | 1500 - 1600 | Strong | Medium to Strong |

| C-O stretch (Furan ring) | 1000 - 1300 | Medium | Medium |

| C-S stretch (Thiophene ring) | 600 - 800 | Strong | Medium |

| C-H out-of-plane bend | 650 - 900 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π-systems, such as this compound, absorb light in the UV-Vis region, promoting electrons from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO).

The presence of two conjugated heterocyclic rings and a carboxylic acid group is expected to result in strong UV absorption. The spectrum will likely display one or more intense absorption bands corresponding to π → π* transitions. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of heteroatoms and substituents. For thiophene derivatives, absorption bands are typically observed in the 230-270 nm range, and the presence of a conjugated furan ring and a carboxylic acid group is likely to shift this to a longer wavelength (a bathochromic or red shift).

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₆O₃S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (194.0038 g/mol ) and thus its molecular formula.

Electron ionization (EI) mass spectrometry would provide information about the fragmentation pattern of the molecule, which can offer further structural insights. The molecular ion peak (M⁺) would be observed at m/z 194. Subsequent fragmentation is likely to involve the loss of the carboxylic acid group (-COOH, 45 Da) or carbon monoxide (-CO, 28 Da) from the carboxylic acid, followed by fragmentation of the heterocyclic rings. The presence of sulfur would also be indicated by the characteristic isotopic pattern of the molecular ion peak (an M+2 peak approximately 4.4% of the M peak intensity).

Applications in Materials Science Research Involving 5 Thiophen 3 Ylfuran 3 Carboxylic Acid

Utilization as a Building Block for Organic Semiconductors

The core structure of 5-Thiophen-3-ylfuran-3-carboxylic acid, featuring linked furan (B31954) and thiophene (B33073) rings, forms a π-conjugated system that is fundamental to the behavior of organic semiconductors. Thiophene and furan are five-membered aromatic heterocycles known for their ability to facilitate charge transport. The delocalized π-electrons across both rings can support the mobility of charge carriers (holes or electrons) under an applied electric field.

The performance of an organic semiconductor is heavily influenced by its molecular arrangement in the solid state, which dictates the degree of π-orbital overlap between adjacent molecules. The planarity of the thiophene-furan backbone is crucial for enabling efficient π-π stacking, a key factor for achieving high charge carrier mobility. The carboxylic acid group, while primarily a reactive handle for further synthesis, can also influence solid-state packing through hydrogen bonding, potentially inducing favorable arrangements for charge transport. Theoretical modeling and experimental characterization would be required to determine its specific electronic properties, such as the HOMO/LUMO energy levels, which are critical for its application in electronic devices.

Table 1: Potential Contributions of Molecular Components to Semiconductor Properties

| Component | Structural Feature | Potential Role in Semiconductor Function |

| Thiophene Ring | Electron-rich, aromatic heterocycle | Contributes to hole transport (p-type behavior) and π-conjugation. |

| Furan Ring | Aromatic heterocycle with oxygen | Modulates electronic properties and solubility; influences molecular planarity. |

| Conjugated System | Linked thiophene and furan rings | Forms the pathway for charge carrier delocalization and transport. |

| Carboxylic Acid | -COOH functional group | Influences solid-state packing via hydrogen bonding; provides a site for derivatization. |

Integration into Conjugated Polymer Systems for Optoelectronic Devices

Conjugated polymers are essential materials for optoelectronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This compound can serve as a monomer unit for incorporation into such polymers. The carboxylic acid group can be chemically modified (e.g., converted to an ester or acyl halide) to become reactive for polymerization reactions, such as Suzuki or Stille coupling.

By polymerizing this monomer, a polymer chain featuring repeating thiophene-furan units would be created. The electronic and optical properties of the resulting polymer—such as its band gap, absorption spectrum, and emission characteristics—would be determined by the specific structure of the thiophene-furan unit. The combination of thiophene (often used in hole-transporting polymers) and furan could be used to fine-tune the polymer's optoelectronic properties for specific device applications. For instance, incorporating this monomer could alter the polymer's emission color in an OLED or adjust its absorption profile to better match the solar spectrum in an OPV.

Metal-Organic Framework (MOF) Ligand Design and Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). The carboxylic acid group on this compound makes it an ideal candidate for use as an organic ligand in MOF synthesis. The carboxylate end can coordinate with metal centers, while the rigid thiophene-furan backbone acts as the "strut" that defines the size and shape of the pores within the framework.

The use of a π-conjugated ligand like this compound could impart interesting electronic or photophysical properties to the resulting MOF. For example, such MOFs could be explored for applications in:

Gas Storage and Separation: The specific dimensions and surface chemistry of the pores defined by the thiophene-furan ligand would determine the MOF's selectivity for different gas molecules.

Sensing: The electronic properties of the framework could change upon exposure to certain analytes, enabling its use as a chemical sensor.

Catalysis: The porous structure could host catalytic sites, with the ligand itself potentially participating in photocatalytic processes.

Table 2: Hypothetical MOF Synthesis Parameters

| Parameter | Description |

| Metal Source | Divalent or trivalent metal salts (e.g., Zn(NO₃)₂, Cu(NO₃)₂, CrCl₃) |

| Organic Ligand | This compound |

| Synthesis Method | Solvothermal or hydrothermal synthesis |

| Potential Topology | Dependent on metal coordination geometry and ligand connectivity |

| Target Application | Luminescent sensing, photocatalysis, selective adsorption |

Self-Assembly and Supramolecular Chemistry Studies

The structure of this compound is well-suited for studying self-assembly and supramolecular chemistry. The molecule combines a rigid, flat π-conjugated system with a functional group capable of forming strong, directional hydrogen bonds. This combination of π-π stacking interactions and hydrogen bonding can guide the spontaneous organization of molecules into well-defined, ordered nanostructures such as nanofibers, ribbons, or sheets.

The carboxylic acid group can form a classic hydrogen-bonded dimer motif, which could serve as a primary structural element in the formation of larger assemblies. The study of how these molecules organize on surfaces or in solution provides fundamental insights into controlling material structure at the nanoscale, which is essential for building functional materials from the bottom up.

Functional Materials Development Based on this compound

Ultimately, the utility of this compound lies in its versatility as a platform for developing a range of functional materials. By leveraging the properties discussed, this compound could be the starting point for materials with tailored characteristics. For example, derivatization of the carboxylic acid could be used to attach different functional units, leading to materials with novel properties. Attaching long alkyl chains could improve solubility for solution-processable electronics, while linking it to photochromic molecules could create light-responsive materials. The combination of its potential as a semiconductor, a monomer for conjugated polymers, and a ligand for MOFs makes it a multifaceted building block for the next generation of advanced materials.

Role in Medicinal Chemistry: Intermediate and Precursor Research for 5 Thiophen 3 Ylfuran 3 Carboxylic Acid

Scaffold for Diverse Heterocyclic Libraries

The 5-Thiophen-3-ylfuran-3-carboxylic acid structure represents a versatile scaffold for the generation of diverse heterocyclic libraries. The bifunctional nature of the molecule, with two distinct five-membered aromatic rings, offers multiple points for chemical modification. The carboxylic acid group on the furan (B31954) ring can be readily converted into a variety of functional groups, such as amides, esters, and ketones, allowing for the exploration of a wide chemical space.

Furthermore, the thiophene (B33073) and furan rings themselves can be substituted at various positions, leading to a vast array of analogues. This flexibility allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. The thiophene moiety, in particular, is a well-known "privileged" structure in medicinal chemistry, appearing in numerous approved drugs.

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Potential Functional Groups | Resulting Compound Class |

| Furan Carboxylic Acid | Amides, Esters, Alcohols, Ketones | Carboxamides, Esters, Furyl Alcohols, Furyl Ketones |

| Thiophene Ring | Halogens, Alkyl groups, Aryl groups | Halogenated Thiophenes, Alkylated Thiophenes, Arylated Thiophenes |

| Furan Ring | Halogens, Nitro groups | Halogenated Furans, Nitrofurans |

Precursor to Bioisosteric Analogues of Known Pharmacophores

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar physical and chemical properties, is a cornerstone of medicinal chemistry. researchgate.netresearchgate.net The thiophene and furan rings are well-established bioisosteres of the benzene ring, offering advantages in terms of metabolic stability and patentability.

This compound can serve as a precursor for the synthesis of bioisosteric analogues of known pharmacophores that contain a phenyl group or other aromatic systems. For instance, a drug candidate containing a biphenyl carboxylic acid moiety could be modified by replacing one of the phenyl rings with a thiophene or furan ring, potentially leading to improved pharmacokinetic properties.

Table 2: Bioisosteric Replacements for the Thiophene and Furan Rings

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Benzene | Thiophene | Altered metabolism, increased potency |

| Pyridine | Furan | Modified hydrogen bonding capacity |

| Thiazole | Thiophene | Similar electronic properties |

Fragment-Based Drug Discovery Research Utilizing this compound

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for the identification of novel drug candidates. nih.govdtu.dk This approach involves screening small, low-molecular-weight compounds ("fragments") for binding to a biological target. The hits from these screens are then optimized and grown into more potent lead compounds.

With a molecular weight of 194.21 g/mol , this compound itself falls within the typical size range for a fragment. scbt.com Its constituent thiophene and furan rings are common motifs in fragment libraries. rsc.orgresearchgate.net The carboxylic acid group provides a handle for tethering to other fragments or for derivatization to improve binding affinity.

Table 3: Physicochemical Properties of this compound Relevant to FBDD

| Property | Value (Predicted) | "Rule of Three" Guideline for Fragments |

| Molecular Weight | 194.21 | < 300 |

| LogP | 2.5 | < 3 |

| Hydrogen Bond Donors | 1 | ≤ 3 |

| Hydrogen Bond Acceptors | 3 | ≤ 3 |

| Rotatable Bonds | 1 | ≤ 3 |

Synthetic Route Development for Metabolites or Prodrugs (Focus on Chemical Synthesis)

The development of synthetic routes to potential metabolites and prodrugs is a critical aspect of drug discovery. The carboxylic acid functionality of this compound is a prime site for the attachment of promoieties to create prodrugs. For example, esterification of the carboxylic acid could be used to improve the oral bioavailability of a drug candidate derived from this scaffold.

The synthesis of potential metabolites, such as hydroxylated or oxidized derivatives of the thiophene or furan rings, is also crucial for understanding the metabolic fate of a drug candidate. The development of efficient synthetic routes to these compounds would enable their use as analytical standards in metabolic studies.

Table 4: Potential Prodrug and Metabolite Synthesis Strategies

| Target Compound | Synthetic Strategy | Purpose |

| Ester Prodrug | Fischer esterification of the carboxylic acid | Improve oral bioavailability |

| Amide Prodrug | Amide coupling of the carboxylic acid with an amine | Enhance solubility or targeting |

| Hydroxylated Metabolite | Directed ortho-metalation followed by reaction with an electrophilic oxygen source | Characterize metabolic pathways |

| Sulfoxide Metabolite | Oxidation of the thiophene sulfur atom | Investigate potential toxic metabolites |

Heterocyclic Chemistry Principles and Implications for 5 Thiophen 3 Ylfuran 3 Carboxylic Acid

Aromaticity and Electronic Interactions in Furan-Thiophene Hybrids

Furan (B31954) and thiophene (B33073) are classified as aromatic compounds because they are cyclic, planar, fully conjugated, and adhere to Hückel's rule, possessing 6 π-electrons that are delocalized across the ring. pharmaguideline.commadoverchemistry.comquora.com The aromaticity stems from the participation of one of the lone pairs of electrons from the heteroatom (oxygen in furan, sulfur in thiophene) in the π-system. madoverchemistry.comquora.com

However, the degree of aromaticity differs between the two. The order of aromaticity is generally considered to be Benzene > Thiophene > Pyrrole (B145914) > Furan. ksu.edu.sa Thiophene is more aromatic than furan primarily due to the lower electronegativity of sulfur compared to oxygen. pharmaguideline.comquora.comksu.edu.saslideshare.net Oxygen, being more electronegative, holds its lone pair more tightly, resulting in less efficient delocalization into the ring's π-system. pharmaguideline.comslideshare.net This difference in aromatic character has significant implications for the stability and reactivity of the respective rings.

| Property | Furan | Thiophene | Reason for Difference |

|---|---|---|---|

| Heteroatom | Oxygen | Sulfur | Oxygen is more electronegative than sulfur. |

| Electronegativity (Pauling Scale) | 3.44 | 2.58 | Higher electronegativity leads to tighter holding of lone pair electrons. ksu.edu.sa |

| Resonance Energy (kcal/mol) | ~16 | ~30 | Greater electron delocalization in thiophene leads to higher resonance stabilization. acs.org |

| Relative Aromaticity | Lower | Higher | Better overlap of sulfur's 3p orbitals with carbon's 2p orbitals compared to oxygen's 2p orbitals contributes to greater aromatic character. quora.com |

Regioselectivity and Stereoselectivity in Reactions of 5-Thiophen-3-ylfuran-3-carboxylic acid

Regioselectivity describes the preference for chemical reactions to occur at specific positions on a molecule. In five-membered heterocycles like furan and thiophene, electrophilic aromatic substitution (EAS) is the most characteristic reaction and it preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). ksu.edu.sapearson.comslideshare.net This preference is due to the greater stabilization of the carbocation intermediate (the sigma complex) formed during α-attack, where the positive charge can be delocalized over more atoms, including the heteroatom. ksu.edu.saslideshare.netimperial.ac.uk

For this compound, the analysis of regioselectivity is complex due to the multiple substituents:

On the Furan Ring: The ring is substituted at C3 with an electron-withdrawing carboxylic acid (-COOH) group and at C5 with a thienyl group. The available positions for an incoming electrophile are C2 and C4. The thienyl group at C5 is generally considered an activating group and would direct an electrophile to the adjacent C4 position. Conversely, the -COOH group at C3 is a deactivating group. In furan systems, electron-withdrawing groups typically direct incoming electrophiles to the remaining open α-position (C5, which is blocked) or the adjacent β-position (C4). Therefore, both existing substituents would likely favor electrophilic attack at the C4 position of the furan ring.

On the Thiophene Ring: The ring is substituted at C3 with the (3-carboxy-furan-5-yl) group. The available positions for EAS are C2, C4, and C5. The furyl substituent's electronic effect will determine the preferred site of attack. The C2 and C5 positions are the inherently more reactive α-positions. The directing influence of the substituent at C3 would need to be considered, which often leads to substitution at the C5 position.

Stereoselectivity, the preferential formation of one stereoisomer over another, is most relevant in reactions that create new chiral centers. For a planar aromatic system like this compound, this would primarily involve addition reactions that disrupt the aromaticity or reactions involving the carboxylic acid side chain. While furans can participate as dienes in Diels-Alder reactions, this reactivity is diminished by electron-withdrawing substituents and the higher aromaticity of the thiophene ring makes it a very poor diene. rsc.orgacs.orgchemicalforums.com Therefore, stereoselective cycloadditions are unlikely under normal conditions. Stereoselectivity would be a more significant consideration if, for example, the double bonds within either ring were to be reduced, creating saturated tetrahydrofuran or tetrahydrothiophene moieties. nih.gov

| Ring System | Available Positions | Directing Group 1 | Effect of Group 1 | Directing Group 2 | Effect of Group 2 | Predicted Major Product Position |

|---|---|---|---|---|---|---|

| Furan | C2, C4 | -COOH (at C3) | Deactivating, directs to C4/C5 | Thienyl (at C5) | Activating, directs to C4 | C4 |

| Thiophene | C2, C4, C5 | Furyl (at C3) | Weakly directing | - | - | C5 (most activated α-position) |

Comparative Reactivity of Furan vs. Thiophene Rings in the Compound

The relative reactivity of different sites within a molecule is a key determinant of its chemical behavior. In general, the order of reactivity for five-membered heterocycles towards electrophiles is pyrrole > furan > thiophene. quora.compearson.com This trend is inversely related to their aromaticity; the less aromatic a ring is, the more readily it will undergo reactions that may lead to a more stable, non-aromatic intermediate. acs.orgchemicalforums.com

Based on this general principle, the furan ring in this compound would be expected to be more reactive than the thiophene ring. However, this intrinsic reactivity is significantly modulated by the substituents on each ring.

Furan Ring Reactivity: The furan ring is substituted with a strongly deactivating, electron-withdrawing carboxylic acid group. nih.gov This group reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. While the thienyl group at C5 is activating, the deactivating effect of the -COOH group is generally dominant.

Therefore, a competition exists. The inherently more reactive furan ring is strongly deactivated, while the inherently less reactive thiophene ring is less deactivated. The ultimate outcome of a competitive reaction would depend on the specific electrophile and reaction conditions. For many electrophilic substitutions, it is plausible that the deactivation of the furan ring is so pronounced that attack occurs preferentially on the thiophene ring, likely at its C5 position.

| Factor | Furan Ring | Thiophene Ring |

|---|---|---|

| Inherent Reactivity (vs. Electrophiles) | Higher (less aromatic) quora.compearson.com | Lower (more aromatic) quora.compearson.com |

| Key Substituent | -COOH (at C3) | (3-carboxy-furan-5-yl) (at C3) |

| Electronic Effect of Substituent | Strongly deactivating nih.gov | Moderately deactivating/weakly directing |

| Overall Predicted Reactivity in this Compound | Significantly reduced | Potentially higher than the furan ring |

Theoretical Structure Activity Relationship Sar Investigations for 5 Thiophen 3 Ylfuran 3 Carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (Computational)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of 5-Thiophen-3-ylfuran-3-carboxylic acid, a 2D-QSAR study would be a primary approach to elucidate the structural requirements for a particular biological activity. nih.govjetir.org

The process begins with the generation of a dataset of this compound analogs with experimentally determined biological activities (e.g., IC50 values). For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Spatial descriptors: These relate to the three-dimensional shape of the molecule (e.g., molecular volume, surface area).

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that correlates the descriptors with the biological activity. jetir.org A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to understand which structural features are most important for activity. For instance, a QSAR study on substituted thiophene (B33073) carboxamide derivatives identified that electrotopological state indices and the distance between specific atoms were crucial for their biological activity. jetir.org Similarly, for this compound derivatives, QSAR could reveal the importance of the relative orientation of the thiophene and furan (B31954) rings, the electronic nature of substituents on either ring, and the properties of the carboxylic acid group.

A hypothetical QSAR study on a series of this compound derivatives might yield an equation like:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Surface Area) + ...*

The coefficients (β) would indicate the direction and magnitude of the effect of each descriptor on the biological activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Example Descriptors | Information Encoded |

| Topological | Wiener Index, Connectivity Indices | Atomic connectivity and branching |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution, reactivity |

| Spatial | Molecular Volume, Surface Area | Size and shape of the molecule |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, polarizability |

Ligand-Based and Structure-Based Computational Design Methodologies

The design of novel derivatives of this compound can be approached through two main computational strategies: ligand-based and structure-based design. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. The methods used in LBDD for derivatives of this compound would include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for biological activity from a set of active molecules.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models that relate the steric and electrostatic fields of molecules to their activity. A study on thiophene derivatives as tubulin inhibitors successfully used CoMFA to establish a 3D-QSAR model with high predictive ability. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This powerful approach allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. Key SBDD methodologies applicable to this compound derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.

De Novo Design: Algorithms are used to design novel molecules that are complementary in shape and chemical properties to the binding site.

Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding interactions.

For example, in the design of novel furan-diketopiperazine derivatives, a structure-based approach was used to modify existing compounds to improve their cytotoxic activities. nih.gov

Virtual Screening and Docking Studies (Focus on Methodologies and Theory)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govwikipedia.org For this compound derivatives, both ligand-based and structure-based virtual screening could be employed.

Ligand-based virtual screening would involve searching databases for molecules that are structurally similar to an active this compound derivative or that match a derived pharmacophore model. wikipedia.org

Structure-based virtual screening , predominantly using molecular docking, is a widely used method. nih.gov The theoretical basis of molecular docking involves two main components: a search algorithm and a scoring function.

Search Algorithm: This component generates a large number of possible conformations and orientations of the ligand within the binding site of the target protein. Algorithms can be systematic, stochastic (e.g., Monte Carlo), or deterministic.

Scoring Function: This component estimates the binding affinity for each generated pose. Scoring functions can be force-field-based, empirical, or knowledge-based. The goal is to rank the poses and different ligands based on their predicted binding affinity.

A typical docking workflow for a library of this compound derivatives would involve:

Preparation of the target protein: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the ligand library: This involves generating 3D coordinates, assigning correct protonation states, and minimizing the energy of the ligands.

Docking simulation: The ligands are docked into the prepared target binding site using software like AutoDock, Glide, or GOLD. ijper.org

Post-processing and analysis: The results are analyzed to identify the best-scoring compounds and to visualize their binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the target. ijper.org

Docking studies on furan-azetidinone hybrids, for instance, have been used to predict their potential as antibacterial agents by identifying key interactions with the target enzyme. ijper.org

Table 2: Key Steps in a Molecular Docking Study

| Step | Description | Common Tools/Methods |

| 1. Target Preparation | Preparing the 3D structure of the protein for docking. | Protein Preparation Wizard, adding hydrogens, charge assignment. |

| 2. Ligand Preparation | Generating 3D structures and optimizing the ligands. | LigPrep, generating tautomers and stereoisomers. |

| 3. Grid Generation | Defining the active site for the docking calculation. | Receptor Grid Generation. |

| 4. Docking | Running the docking simulation to predict binding poses. | Glide, AutoDock, GOLD. |

| 5. Scoring & Analysis | Ranking ligands and analyzing binding interactions. | Glide Score, Emodel, visualization of hydrogen bonds. |

Pharmacophore Modeling and Development

A pharmacophore is an abstract representation of the molecular features that are essential for a molecule's biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable groups, arranged in a specific 3D geometry.

For a series of active this compound derivatives, a pharmacophore model could be developed using software like Catalyst or Phase. The process typically involves:

Conformational analysis: Generating a set of low-energy conformations for each active molecule in the training set.

Feature mapping: Identifying the potential pharmacophoric features in each molecule.

Alignment and hypothesis generation: Aligning the molecules based on their common features to generate one or more pharmacophore hypotheses.

Validation: The best hypothesis is selected based on its ability to correctly identify active compounds and exclude inactive ones from a database.

Once a validated pharmacophore model for this compound derivatives is developed, it can be used in several ways:

As a 3D query to search databases for new molecules with different chemical scaffolds but the same pharmacophoric features (scaffold hopping).

To guide the design of new derivatives by ensuring they possess the required pharmacophoric features.

To predict the activity of designed compounds before their synthesis.

The development of pharmacophore models has been successfully applied to various heterocyclic compounds to guide the discovery of new inhibitors for different targets. mdpi.com

Future Research Directions and Emerging Paradigms for 5 Thiophen 3 Ylfuran 3 Carboxylic Acid

Advanced Synthetic Methodologies and Automation

The synthesis of heteroaromatic carboxylic acids is a cornerstone of organic chemistry, with significant implications for pharmaceuticals, agrochemicals, and materials. numberanalytics.com For a molecule like 5-Thiophen-3-ylfuran-3-carboxylic acid, future research will likely focus on moving beyond traditional multi-step batch syntheses towards more efficient, selective, and automated protocols.

Modern approaches for synthesizing aromatic and heteroaromatic carboxylic acids include transition metal-catalyzed carboxylation, which uses metals like palladium or copper to incorporate CO2, and photocatalytic or electrochemical methods that offer environmentally benign alternatives under mild conditions. numberanalytics.comresearchgate.net Established methods for creating furan (B31954), thiophene (B33073), and pyrrole (B145914) scaffolds, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, provide a foundational blueprint that can be adapted. google.comorganic-chemistry.orgyoutube.compharmaguideline.com